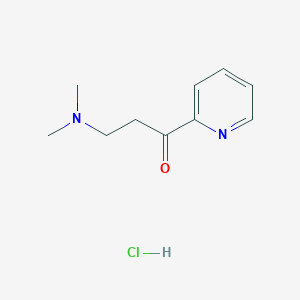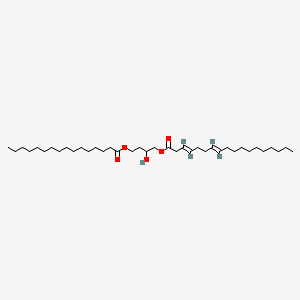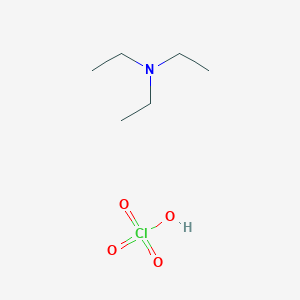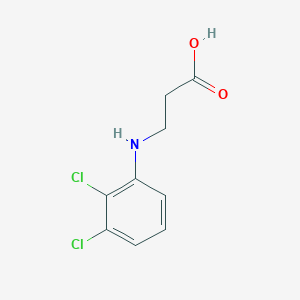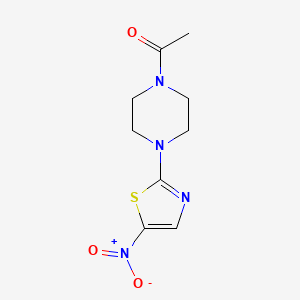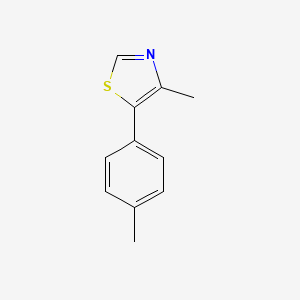
4-Methyl-5-(4-methylphenyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(4-methylphenyl)-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by a thiazole ring substituted with a methyl group at the 4-position and a 4-methylphenyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(4-methylphenyl)-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative under acidic conditions. Another method involves the use of 4-methylacetophenone and thiourea in the presence of a catalyst to form the desired thiazole compound .
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using eco-friendly and cost-effective methods. One such method involves the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride in xylene at refluxing temperature . This method is more suitable for large-scale production due to its high yield and eco-friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-(4-methylphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Methyl-5-(4-methylphenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-(4-methylphenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-5-phenyl-1,3-thiazole: Similar structure but lacks the 4-methyl group on the phenyl ring.
4-Methyl-5-(4-methoxyphenyl)-1,3-thiazole: Similar structure with a methoxy group instead of a methyl group on the phenyl ring.
4-Methyl-5-(4-chlorophenyl)-1,3-thiazole: Similar structure with a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
4-Methyl-5-(4-methylphenyl)-1,3-thiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups on the thiazole and phenyl rings can enhance its lipophilicity and potentially improve its interaction with biological targets.
Propiedades
Fórmula molecular |
C11H11NS |
|---|---|
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
4-methyl-5-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H11NS/c1-8-3-5-10(6-4-8)11-9(2)12-7-13-11/h3-7H,1-2H3 |
Clave InChI |
ZCSWFBZJRYAVEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


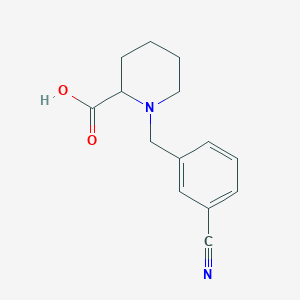
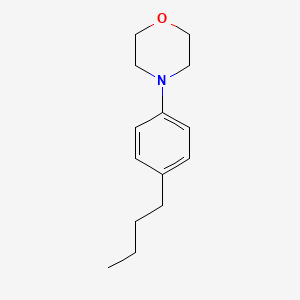
![N-[methyl-bis[(propan-2-ylideneamino)oxy]silyl]oxypropan-2-imine](/img/structure/B14133191.png)
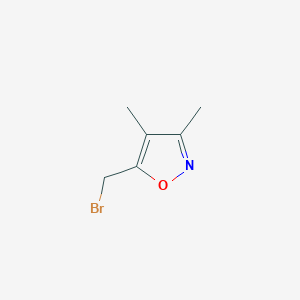

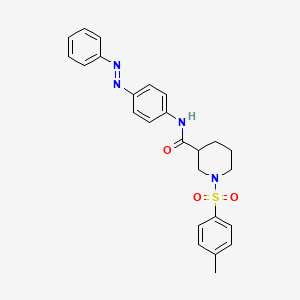
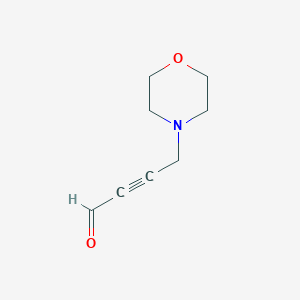
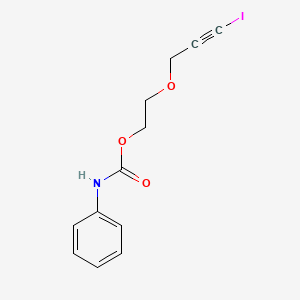
![4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B14133227.png)
